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Ensartinib dosing regimen in clinical practice

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ensartinib

CAS No.: 1370651-20-9

Cat. No.: S549071

Ensartinib Application Notes

Mechanism of Action and Indications

Ensartinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma
kinase (ALK). It was developed to overcome limitations of earlier ALK inhibitors, offering tenfold greater
potency than crizotinib in preclinical models and demonstrating significant activity against central nervous

system (CNS) metastases [1] [2].

e Approved Indication: Treatment of ALK-positive locally advanced or metastatic NSCLC in adults
who have not previously received an ALK inhibitor [3] [4].

e Expanding Indication: Recent Phase Ill ELEVATE trial data presented at ESMO 2025 shows
ensartinib significantly improves disease-free survival in the adjuvant setting following complete
resection of stage IB-111B ALK-positive NSCLC [5] [6].

Dosing Regimen and Pharmacokinetics

The recommended dosage is 225 mg taken orally once daily, with or without food [3] [7]. Treatment

continues until disease progression or unacceptable toxicity [8].

e Formulations: 25 mg and 100 mg capsules [3] [8].
¢ Administration: Swallow capsules whole; do not crush, chew, or dissolve [3] [9]. If a dose is missed,
take it unless within 12 hours of the next dose. Do not take an extra dose if vomiting occurs [3] [7].
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Toxicity Management and Dose Modifications

Managing adverse events with appropriate dose modifications is critical for maintaining therapy. The

following table summarizes the stepwise dose reductions and management strategies for key toxicities.

Table 1: Dose Modification Protocol for Adverse Reactions

Adverse Reaction

Severity

Recommended Action

Interstitial Lung Disease
(ILD)/IPneumonitis

Hepatotoxicity

Dermatologic Reactions

Symptomatic
Bradycardia

Hyperglycemia

Increased CPK

Any Grade

Grade 3-4 (ALT/AST >5x
ULN with bilirubin <2x
ULN)

Grade 2-4 (ALT/AST >3x
ULN with bilirubin >2x
ULN)

Grade 2-3

Grade 4

Symptomatic

Grade 3 or4

>5x ULN (first
occurrence)

>10x ULN or recurrence
>5x ULN

Permanently discontinue [3] [8].

Withhold until recovery to Grade <1, then
resume at a reduced dose [3] [7].

Permanently discontinue [8].

Withhold and treat with corticosteroids. Upon
improvement to Grade <1, resume at a
reduced dose [3] [8].

Permanently discontinue [3].

Withhold until recovery. Resume at the same
or reduced dose after reviewing concomitant
medications [3] [7].

Withhold until controlled, then resume at a
reduced dose. Permanently discontinue if
unable to achieve control [3] [8].

Withhold until recovery to <2.5x ULN, resume
at same dose [3] [7].

Withhold until recovery, resume at a reduced
dose [8].
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Adverse Reaction Severity Recommended Action

Hyperuricemia Symptomatic or Grade 4  Withhold, initiate urate-lowering medication.
Upon improvement, resume at the same or
reduced dose [3].

Recommended Dose Reductions:

¢ First reduction: 200 mg once daily

e Second reduction: 150 mg once daily

¢ Permanently discontinue if unable to tolerate 150 mg once daily [3] [8]. Do not re-escalate the dose
after a reduction [7].

Clinical Efficacy Profile

Ensartinib has demonstrated robust efficacy in clinical trials, particularly in ALK TKI-naive patients.

Table 2: Summary of Key Efficacy Outcomes from Clinical Trials

. Objective . . .
. . Patient Median Progression- Intracranial

Trial | Setting . Response .

Population Free Survival (mPFS) Response

Rate (ORR)
Phase llll (Horn ALK TKI-naive 80% 26.2 months 64.3% (in pts with
et al.) [1] [2] (n=15) baseline CNS
lesions)

Phase lll eXalt3 ALK TKI-naive - 25.8 months -
[4] [1] (Ensartinib arm)
Phase Il Stage IB-111B - 24-month Disease-Free -
ELEVATE (post-resection) Survival: 86.4% (vs.
(Adjuvant) [5] 53.5% placebo)

[6]

Clinical Management Protocols
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Pretreatment Screening and Baseline Assessments

Before initiating ensartinib, conduct the following assessments [3] [7]:

e Patient Selection: Confirm ALK rearrangement in tumor specimen via an approved test.
e Laboratory Tests:

o Liver Function Tests (ALT, AST, Total Bilirubin)

o Fasting Blood Glucose

o Serum Uric Acid

o Serum Creatinine Phosphokinase (CPK)
¢ Clinical Evaluation:

o Verify pregnancy status in patients of reproductive potential.

o Assess for history of cardiac, pulmonary, visual, or dermatologic conditions.

Ongoing Monitoring and Management

Routine monitoring is essential for the early detection and management of adverse events.

Diagram 1: Protocol for Managing Hepatotoxicity During Ensartinib Therapy
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Routine LFT Monitoring
(Every 2 Weeks First Cycle,
Then Monthly)

Grade 3-4 Event

ALT/AST >5x ULN No ALT/AST >3x ULN
AND Bilirubin <2x ULN? AND Bilirubin >2x ULN?
Yes Yes

( Withhold Ensartinib )

Recovery to
Grade <1 (<3x ULN)?

Yes

Click to download full resolution via product page

This workflow outlines the management steps for hepatotoxicity based on liver function test (LFT) results,

guiding clinicians on when to withhold, reduce the dose, or discontinue ensartinib.
Diagram 2: Management of Dermatologic Adverse Reactions

This protocol provides a structured approach for managing dermatologic reactions, which are among the

most common adverse events, with actions tailored to the severity grade (1-4).
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Conclusion

Ensartinib is a highly effective ALK TKI for treating ALK-positive NSCLC. Successful clinical application
hinges on a standardized dosing regimen of 225 mg daily, vigilant monitoring for toxicities—especially
hepatotoxicity, dermatologic reactions, and bradycardia—and the prompt implementation of evidence-based
dose modification protocols. The recent positive adjuvant trial data signals its expanding role in the

management of early-stage disease, offering a new therapeutic choice for a broader patient population.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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